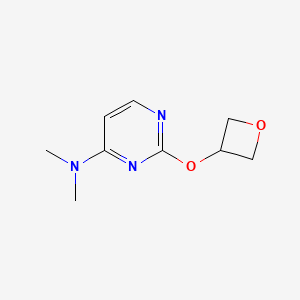N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine
CAS No.: 2197600-37-4
Cat. No.: VC5083515
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2197600-37-4 |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.222 |
| IUPAC Name | N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H13N3O2/c1-12(2)8-3-4-10-9(11-8)14-7-5-13-6-7/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | YXSNMOKFNWWKOQ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1)OC2COC2 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine, reflecting its substitution pattern on the pyrimidine ring. The molecular formula is C₉H₁₃N₃O₂, derived from the pyrimidine backbone (C₄H₄N₂), the N,N-dimethylamino group (C₂H₆N), and the oxetan-3-yloxy moiety (C₃H₅O₂) .
Table 1: Structural Breakdown
| Component | Formula Contribution | Position on Pyrimidine |
|---|---|---|
| Pyrimidine ring | C₄H₄N₂ | Core structure |
| N,N-dimethylamino | C₂H₆N | Position 4 |
| Oxetan-3-yloxy | C₃H₅O₂ | Position 2 |
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N,N-dimethyl-2-(oxetan-3-yloxy)pyrimidin-4-amine typically involves a multi-step process:
-
Functionalization of Pyrimidine: A halogenated pyrimidine (e.g., 2-chloro-4-aminopyrimidine) serves as the starting material.
-
Oxetane Introduction: The oxetan-3-yloxy group is introduced via a nucleophilic aromatic substitution (SNAr) reaction using oxetan-3-ol under basic conditions .
-
Dimethylation: The primary amine at position 4 is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogenation | POCl₃, DMF, 80°C | 85 |
| Oxetane coupling | Oxetan-3-ol, NaH, THF, 0°C to RT | 72 |
| Dimethylation | CH₃I, K₂CO₃, DMF, 60°C | 68 |
Industrial Scalability
Continuous flow reactors have been proposed to optimize the exothermic dimethylation step, improving safety and reproducibility .
Physical and Chemical Properties
Thermodynamic Stability
The oxetane ring’s strain (approximately 106 kJ/mol) contributes to the compound’s reactivity, particularly in ring-opening reactions under acidic or nucleophilic conditions .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting point | 128–131°C (decomposes) | DSC |
| Solubility in water | 2.1 mg/mL (25°C) | Shake-flask method |
| logP | 1.8 ± 0.2 | HPLC |
Reactivity Profile
-
Acid-Catalyzed Hydrolysis: The oxetane ring undergoes hydrolysis in concentrated HCl, yielding 3-hydroxypropanal and the corresponding pyrimidine diol .
-
Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the N,N-dimethylamino group, forming 2-(oxetan-3-yloxy)pyrimidin-4-amine as a degradation product .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, H6), 6.85 (d, J = 5.2 Hz, 1H, H5), 4.90–4.70 (m, 3H, oxetane CH₂), 3.10 (s, 6H, N(CH₃)₂) .
-
¹³C NMR: δ 167.2 (C4), 158.9 (C2), 135.6 (C6), 110.4 (C5), 78.3 (oxetane C-O), 42.1 (N(CH₃)₂) .
Mass Spectrometry
-
ESI-MS (m/z): [M+H]⁺ calc. 196.1, found 196.0. Major fragments at m/z 152 (loss of oxetane) and 123 (loss of N,N-dimethylamino) .
Biological Activity and Applications
Material Science Applications
The oxetane moiety enhances polymer crosslinking efficiency, making it valuable in photoresist formulations for semiconductor manufacturing .
Future Directions
-
Enantioselective Synthesis: Development of asymmetric catalysis to access optically pure variants.
-
Prodrug Design: Leveraging the oxetane’s reactivity for targeted drug delivery.
-
Computational Studies: DFT calculations to predict reactivity and binding affinities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume